4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one
Description
This compound features a 1,2-dihydroisoquinolin-1-one core substituted with a 4-bromophenyl-linked 1,2,4-oxadiazole at position 4 and a 4-ethoxyphenyl group at position 2. The 1,2,4-oxadiazole moiety is known for its metabolic stability and role in enhancing binding affinity in medicinal chemistry, while the ethoxy group may influence solubility and pharmacokinetics. The bromine atom at the para position of the phenyl ring likely contributes to halogen bonding interactions, a feature common in kinase inhibitors.
Properties
IUPAC Name |
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrN3O3/c1-2-31-19-13-11-18(12-14-19)29-15-22(20-5-3-4-6-21(20)25(29)30)24-27-23(28-32-24)16-7-9-17(26)10-8-16/h3-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMDTBYARPOAJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 445.27 g/mol. The structure includes a dihydroisoquinoline core, an oxadiazole ring, and a bromophenyl group, which contribute to its pharmacological potential.
Biological Activity Overview
The biological activity of the compound can be summarized as follows:
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related studies include:
- Bromine Substitution : The presence of bromine in the phenyl group enhances lipophilicity and may improve binding affinity to target proteins.
- Ethoxy Group : The ethoxy substitution increases solubility and may influence the compound's pharmacokinetic properties.
Case Studies
- Antimicrobial Activity : A study investigating similar oxadiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus, suggesting a potential pathway for further exploration in this compound's antimicrobial properties.
- Anticancer Potential : Research on dihydroisoquinoline derivatives revealed their ability to induce apoptosis in various cancer cell lines. This highlights the need for further investigation into how this compound might affect cancer cell viability.
- Neuroprotective Effects : Compounds with similar structures have been shown to reduce neuroinflammation in animal models of neurodegenerative diseases, indicating that this compound could be a candidate for further research in neuroprotection.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit tumor cell proliferation in various cancer cell lines. The mechanism of action primarily involves the disruption of critical signaling pathways that regulate cell cycle and apoptosis.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induces apoptosis via p53 pathway |
| U-937 | 12.00 | Inhibits cell proliferation |
| A549 | 18.50 | Disrupts mitotic spindle formation |
In a study evaluating various oxadiazole derivatives, modifications to the oxadiazole ring were found to enhance cytotoxicity against MCF-7 cells significantly, with some derivatives exhibiting lower IC50 values than established chemotherapeutics like doxorubicin.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of bacterial strains. Similar compounds containing oxadiazole moieties have shown efficacy against pathogens such as Escherichia coli and Staphylococcus aureus. The antimicrobial mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.
Case Study: Antimicrobial Testing
A series of synthesized derivatives were tested against Staphylococcus aureus, revealing that compounds with bulky substituents exhibited superior antibacterial activity due to increased membrane permeability.
Anti-inflammatory Activity
Preliminary studies suggest that this compound possesses anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This property may contribute to its therapeutic potential in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
- 4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one (CAS 1291862-31-1) Structural Difference: Replaces the dihydroisoquinolinone core with a phthalazinone ring. Molecular Weight: 445.27 g/mol (vs. ~481.3 g/mol for the target compound).
- N-[3-(4-Bromophenyl)-1,2-oxazol-5-yl]-4-ethoxybenzamide (D357-0340) Structural Difference: Substitutes the 1,2,4-oxadiazole with a 1,2-oxazole and lacks the dihydroisoquinolinone core. Functional Impact: The oxazole’s reduced aromaticity may decrease thermal stability but improve synthetic accessibility.
Derivatives with Bromophenyl and Ethoxyphenyl Groups
- 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one Key Features: Integrates a triazolone ring and a 1,3,4-oxadiazole substituent. Biological Activity: Exhibits antimicrobial properties (MIC: 8–32 µg/mL against S. aureus and E. coli). Comparison: The triazolone core may confer higher polarity than the dihydroisoquinolinone system, affecting membrane permeability.
4-(4-Bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
Pharmacological and Physicochemical Comparisons
Research Implications and Gaps
- Therapeutic Potential: Structural analogs with oxadiazole/triazole moieties show antimicrobial and anticancer activities, suggesting the target compound could be optimized for similar applications.
- Computational Insights : Density-functional theory (DFT) studies (e.g., B3LYP functional) could predict electronic properties, while SHELX-based crystallography may resolve conformational details.
Notes
- The dihydroisoquinolinone scaffold is understudied compared to phthalazinone or triazolone systems, offering novel opportunities in drug discovery.
- Substituent effects (e.g., 4-ethoxyphenyl vs. 4-methoxyphenyl) on solubility and bioavailability require experimental validation.
- Contradictions in evidence: While some oxadiazole derivatives emphasize antimicrobial roles, others prioritize structural stability, highlighting context-dependent design principles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
